![molecular formula C21H24N2O6 B2918775 N1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N2-(2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl)oxalamide CAS No. 1396781-77-3](/img/structure/B2918775.png)
N1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N2-(2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl)oxalamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “N1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N2-(2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl)oxalamide” is a complex organic molecule. It seems to be related to the class of compounds known as dihydrobenzodioxins . These compounds are used in the construction of blue-emissive phenanthroimidazole-functionalized target molecules .
Applications De Recherche Scientifique
Neuroprotective Effects
N1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N2-(2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl)oxalamide has been investigated for its neuroprotective effects. In a study on SH-SY5Y (human neuroblastoma cells), methyl 3,4-dihydroxybenzoate, a related compound, showed significant neuroprotective properties against oxidative damage. This research highlights the potential application of similar compounds in mitigating neurological damage caused by oxidative stress (Cai et al., 2016).
Antimicrobial and Antifungal Activity
Compounds structurally related to N1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N2-(2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl)oxalamide have shown potential in antimicrobial and antifungal applications. For instance, research on 2,4-diaryl-2,3-dihydrobenzo[b][1,4]thiazepines demonstrated notable antibacterial and antifungal efficacy against various strains, suggesting the usefulness of similar compounds in addressing microbial infections (Kumar et al., 2013).
Antitumor Activity
There is evidence of related compounds exhibiting antitumor activity. A study involving functionalized sulfur-containing heterocyclic analogs, which share some structural similarities, showed effectiveness in inducing cell cycle arrest and apoptotic cell death in laryngeal carcinoma cells in vitro. This research opens avenues for the use of similar compounds in cancer therapeutics (Haridevamuthu et al., 2023).
Potential in Treating Eating Disorders
Orexin receptors, to which related compounds may exhibit affinity, have been implicated in binge eating and other eating disorders. For example, selective antagonism of the Orexin-1 receptor has shown promise in reducing compulsive food intake in a model of binge eating. This suggests the potential application of structurally related compounds in treating eating disorders with a compulsive component (Piccoli et al., 2012).
Antioxidant Properties
Some related phenyl ether derivatives have been identified to exhibit strong antioxidant activities. This aspect is significant for the development of treatments targeting oxidative stress-related diseases and conditions (Xu et al., 2017).
Propriétés
IUPAC Name |
N'-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-[2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl]oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O6/c1-21(26,12-14-3-6-16(27-2)7-4-14)13-22-19(24)20(25)23-15-5-8-17-18(11-15)29-10-9-28-17/h3-8,11,26H,9-10,12-13H2,1-2H3,(H,22,24)(H,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LAUHJQBLEHORGL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC=C(C=C1)OC)(CNC(=O)C(=O)NC2=CC3=C(C=C2)OCCO3)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N2-(2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl)oxalamide |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.